Cas no 577763-02-1 (3-(3-methylphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine)
![3-(3-methylphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine structure](https://www.kuujia.com/scimg/cas/577763-02-1x500.png)
3-(3-methylphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine Chemical and Physical Properties
Names and Identifiers
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- 3-(3-methylphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
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- Inchi: 1S/C17H14N4S/c1-12-6-5-9-14(10-12)16-18-19-17-21(16)20-15(11-22-17)13-7-3-2-4-8-13/h2-10H,11H2,1H3
- InChI Key: MVCRJTYRSKOGAB-UHFFFAOYSA-N
- SMILES: S1CC(C2=CC=CC=C2)=NN2C(C3=CC=CC(C)=C3)=NN=C12
3-(3-methylphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2627-0293-5μmol |
3-(3-methylphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
577763-02-1 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2627-0293-5mg |
3-(3-methylphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
577763-02-1 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2627-0293-20μmol |
3-(3-methylphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
577763-02-1 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2627-0293-15mg |
3-(3-methylphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
577763-02-1 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2627-0293-1mg |
3-(3-methylphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
577763-02-1 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2627-0293-2μmol |
3-(3-methylphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
577763-02-1 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2627-0293-3mg |
3-(3-methylphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
577763-02-1 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2627-0293-2mg |
3-(3-methylphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
577763-02-1 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2627-0293-25mg |
3-(3-methylphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
577763-02-1 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2627-0293-4mg |
3-(3-methylphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
577763-02-1 | 90%+ | 4mg |
$66.0 | 2023-05-16 |
3-(3-methylphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine Related Literature
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1. Caper tea
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
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Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
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Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
Additional information on 3-(3-methylphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Professional Introduction to Compound with CAS No. 577763-02-1 and Product Name: 3-(3-methylphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
The compound with the CAS number 577763-02-1 and the product name 3-(3-methylphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic compound belongs to a class of molecules known for their diverse biological activities and potential therapeutic applications. The structural framework of this compound incorporates multiple nitrogen and sulfur atoms, which contribute to its unique chemical properties and reactivity. These features make it a valuable scaffold for further chemical modifications and biological evaluations.
In recent years, there has been growing interest in triazolo[3,4-b][1,3,4]thiadiazine derivatives due to their demonstrated efficacy in various pharmacological contexts. The presence of both triazole and thiadiazine rings in the molecular structure of this compound endows it with enhanced binding affinity to biological targets. This dual functionality has been exploited in the design of novel compounds targeting inflammatory pathways, making it a promising candidate for further investigation.
One of the most compelling aspects of this compound is its potential role in modulating enzymatic activity. The nitrogen-rich heterocycles in its structure are known to interact with key enzymes involved in metabolic pathways. Preliminary studies have suggested that derivatives of 3-(3-methylphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine may exhibit inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are central to the inflammatory response. These findings align with the broader trend in drug discovery towards identifying molecules that can selectively inhibit these pathways without significant side effects.
The aromatic substituents present in this compound’s structure—specifically the 3-methylphenyl and phenyl groups—play a crucial role in determining its pharmacokinetic properties. These groups contribute to the molecule’s lipophilicity, which is a critical factor in drug absorption and distribution within the body. Additionally, they may influence binding interactions with target proteins by providing specific recognition sites. The combination of these structural elements makes this compound a versatile platform for medicinal chemists seeking to develop novel therapeutics.
Recent advancements in computational chemistry have enabled more accurate predictions of the biological activity of complex molecules like 3-(3-methylphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine. Molecular docking studies have been particularly useful in identifying potential binding pockets on target proteins. These studies have revealed that the compound’s triazole and thiadiazine moieties can effectively engage with key residues on enzymes such as COX-2 and 5-lipoxygenase (5-LOX). This has provided valuable insights into how structural modifications might enhance its therapeutic potential.
The synthesis of this compound involves multi-step organic reactions that highlight the ingenuity of modern synthetic methodologies. Key steps include cyclization reactions to form the triazole and thiadiazine rings, followed by functional group transformations to introduce the aromatic substituents. The use of palladium-catalyzed cross-coupling reactions has been particularly effective in constructing the carbon-carbon bonds that define its core structure. These synthetic strategies not only demonstrate the feasibility of producing this compound but also offer insights into how similar scaffolds can be accessed for future research.
From a regulatory perspective, compounds like 577763-02-1 must undergo rigorous testing to ensure safety and efficacy before they can be considered for clinical use. Current research efforts are focused on optimizing its pharmacokinetic profile through structural modifications designed to improve bioavailability and reduce toxicity. Preclinical studies are underway to evaluate its effects on various disease models, with particular attention paid to its potential as an anti-inflammatory agent.
The broader significance of this compound lies in its contribution to the ongoing development of novel heterocyclic drugs. The integration of triazole and thiadiazine moieties into a single molecular framework represents an innovative approach to drug design. As our understanding of biological pathways continues to evolve, compounds like 3-(3-methylphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine will serve as valuable tools for exploring new therapeutic strategies.
In conclusion,577763-02-1 is a structurally complex and biologically intriguing molecule with significant potential for further development in pharmaceutical chemistry. Its unique combination of heterocyclic rings and aromatic substituents makes it a promising candidate for modulating key enzymatic pathways involved in inflammation and other disease processes. Continued research into its properties and applications will undoubtedly contribute to advancements in drug discovery and development.
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